molecular formula C7H9ClN2 B044810 2-Chlorobenzylhydrazine CAS No. 51421-13-7

2-Chlorobenzylhydrazine

Cat. No. B044810
CAS RN: 51421-13-7
M. Wt: 156.61 g/mol
InChI Key: BMCMWXOVSVJGOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions with chlorobenzyl precursors. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The molecular structure was confirmed by single crystal X-ray diffraction studies, showcasing the versatility of chlorobenzyl compounds in synthesizing complex structures (Achutha et al., 2017).

Molecular Structure Analysis

The molecular structure of chlorobenzylhydrazine derivatives has been elucidated using various spectroscopic techniques including NMR, mass spectral analysis, and particularly X-ray crystallography, which provides detailed insights into the crystalline structure, stabilizing interactions like hydrogen bonds and π-π interactions, and the spatial arrangement of atoms within the molecule (Achutha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 2-Chlorobenzylhydrazine derivatives are integral to synthesizing a variety of heterocyclic compounds. For example, by reacting 2-chlorobenzimidazole with different hydrazines, various 2-(1′-alkylhydrazino)benzimidazoles were synthesized, demonstrating the compound's reactivity and utility in creating complex molecular architectures (Povstyanoi et al., 1990).

Scientific Research Applications

Antiviral Applications

One of the significant applications of phenothiazines, a class closely related to 2-Chlorobenzylhydrazine through its pharmacological actions, is in the treatment of viral infections. Studies have shown that compounds like chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine exhibit antiviral activity against a broad spectrum of RNA viruses. These drugs interfere with various stages of the viral life cycle, including inhibiting clathrin-dependent endocytosis, cell-cell fusion, viral replication, and entry into host cells, demonstrating potential therapeutic applications for viral infections including SARS-CoV-2 (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

Anticancer Properties

Another promising area of application is in oncology, where certain phenothiazines have been investigated for their anticancer properties. Fluphenazine, perphenazine, and prochlorperazine, for example, have shown potential in inhibiting the viability of different cancer cell lines. Their antitumor activity is believed to be mediated through effects on the cell cycle, proliferation, apoptosis, and the modulation of drug efflux pumps and signaling pathways involved in cancer progression. These findings highlight the potential of repurposing these compounds as adjuvants in cancer treatment, leveraging their ability to induce cell death and inhibit tumor growth (Otręba & Kośmider, 2020).

Antimicrobial and Antituberculosis Activity

Phenothiazines have also been explored for their antimicrobial properties, particularly against antibiotic-resistant strains of Mycobacterium tuberculosis. Their ability to enhance the activity of first-line tuberculosis treatments and potentially serve as adjuvants in the management of tuberculosis infections underscores the broad-spectrum utility of these compounds. This antimicrobial activity, coupled with the ability to be concentrated by human macrophages, positions phenothiazines as valuable candidates for further research and development in the treatment of infectious diseases (Amaral, Kristiansen, Viveiros, & Atouguia, 2001).

properties

IUPAC Name

(2-chlorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCMWXOVSVJGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329054
Record name 2-Chlorobenzylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzylhydrazine

CAS RN

51421-13-7
Record name [(2-Chlorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51421-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorobenzylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.74 g (54.75 mmol) of hydrazine hydrate are introduced into 10 ml of methanol, and a solution of 3.00 g (14.60 mmol) of 2-chlorobenzyl bromide in 5 ml of methanol is added at RT. The temperature rises to 35–40° C. during this, and the mixture is then stirred at RT for 3 hours. The solvent is removed in vacuo, and the residue is taken up in 100 ml of diethyl ether, dried over magnesium sulfate and filtered off.
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2.74 g
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10 mL
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3 g
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5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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